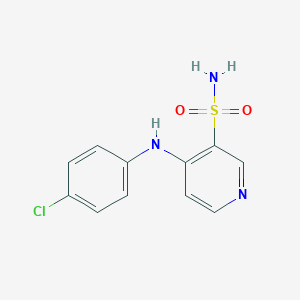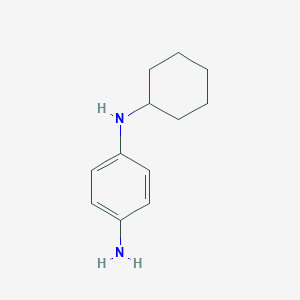![molecular formula C22H26N2O3S2 B186449 2-(butylsulfanyl)-3-(4-methoxyphenyl)-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one CAS No. 6146-36-7](/img/structure/B186449.png)
2-(butylsulfanyl)-3-(4-methoxyphenyl)-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(butylsulfanyl)-3-(4-methoxyphenyl)-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one is a chemical compound that has gained significant attention in the field of scientific research. It is a heterocyclic compound with a pyrimidine ring fused to a thieno ring, which has potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry.
Mécanisme D'action
The mechanism of action of 2-(butylsulfanyl)-3-(4-methoxyphenyl)-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one is not fully understood. However, it is believed to work by inhibiting specific enzymes or proteins that play a role in the progression of various diseases.
Biochemical and Physiological Effects:
Studies have shown that the compound has a significant effect on the biochemical and physiological processes of the body. It has been reported to inhibit the growth of cancer cells and reduce the production of inflammatory cytokines. The compound has also been shown to have antioxidant properties, which can help protect against oxidative stress and cell damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-(butylsulfanyl)-3-(4-methoxyphenyl)-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one in lab experiments is its potential for drug development. Its ability to inhibit specific enzymes or proteins makes it a promising lead compound for drug discovery. However, one of the limitations is the lack of information on its toxicity and side effects, which can hinder its use in clinical trials.
Orientations Futures
There are several future directions for research on 2-(butylsulfanyl)-3-(4-methoxyphenyl)-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one. One direction is to study its potential for use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to investigate its potential for use in the treatment of infectious diseases caused by bacteria and fungi. Additionally, further research can be carried out to determine its toxicity and side effects, which can help in the development of safe and effective drugs.
Méthodes De Synthèse
The synthesis of 2-(butylsulfanyl)-3-(4-methoxyphenyl)-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one involves the reaction of 4-methoxybenzaldehyde, butyl mercaptan, and 2,6-dimethylthiopyrimidine-4,5-diamine in the presence of a catalyst. The process is carried out in a solvent at a specific temperature and pressure to obtain the desired compound.
Applications De Recherche Scientifique
The compound has potential applications in medicinal chemistry, where it can be used as a lead compound for drug discovery and development. It has been reported to exhibit anticancer, antifungal, and antimicrobial activities. The compound has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Propriétés
Numéro CAS |
6146-36-7 |
|---|---|
Nom du produit |
2-(butylsulfanyl)-3-(4-methoxyphenyl)-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one |
Formule moléculaire |
C22H26N2O3S2 |
Poids moléculaire |
430.6 g/mol |
Nom IUPAC |
5-butylsulfanyl-4-(4-methoxyphenyl)-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one |
InChI |
InChI=1S/C22H26N2O3S2/c1-5-6-11-28-21-23-19-18(16-12-22(2,3)27-13-17(16)29-19)20(25)24(21)14-7-9-15(26-4)10-8-14/h7-10H,5-6,11-13H2,1-4H3 |
Clé InChI |
SOQHOVFKQPKHFG-UHFFFAOYSA-N |
SMILES |
CCCCSC1=NC2=C(C3=C(S2)COC(C3)(C)C)C(=O)N1C4=CC=C(C=C4)OC |
SMILES canonique |
CCCCSC1=NC2=C(C3=C(S2)COC(C3)(C)C)C(=O)N1C4=CC=C(C=C4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Nitroso-4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]piperazine](/img/structure/B186367.png)
![3-morpholin-4-ylsulfonyl-N-[3-(trifluoromethyl)phenyl]pyridin-2-amine](/img/structure/B186369.png)



![6-[3-(Trifluoromethyl)anilino]pyridine-3-sulfonamide](/img/structure/B186374.png)







![Ethyl 2-methoxyimino-2-[2-(tritylamino)-1,3-thiazol-4-yl]acetate](/img/structure/B186390.png)